molecular formula C14H12ClN5O2 B2449379 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203264-20-3

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2449379
CAS No.: 1203264-20-3
M. Wt: 317.73
InChI Key: CZPIOOYNJKCJPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves several steps. For instance, the synthesis of ketamine, a related compound, involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electron transfer reactions due to the presence of conjugated double bonds and aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their specific molecular structure. For instance, a compound with a similar structure was found to be a magenta crystalline solid .

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

Research on pyrazole derivatives, including structures similar to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide, has shown significant antidepressant and anticonvulsant activities. Notably, some compounds have demonstrated twice the activity of imipramine, a commonly used antidepressant, at specific dose levels. Additionally, certain derivatives have exhibited remarkable protective effects against clonic seizures induced by pentylenetetrazole (PTZ), comparable to phenobarbital sodium and more potent than phenytoin sodium at certain doses (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antimicrobial and Anticancer Agents

Another study focused on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their antimicrobial and anticancer activities. Some showed higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitubercular Activity

Further research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activities. Specifically, one derivative demonstrated promising lead molecule properties with a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, highlighting its potential for further drug development due to its significant activity and lack of toxicity against a normal NIH 3T3 cell line (Nayak et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with specific proteins or enzymes. For instance, a compound with a similar structure was found to interact with caspase-3, a protein involved in apoptosis .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific chemical properties. For instance, 2-Chlorophenyl isocyanate, a compound with a similar structure, is classified as an environmentally hazardous substance .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-7-20(2)19-11(8)12(21)16-14-18-17-13(22-14)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPIOOYNJKCJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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